4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide
Description
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-THIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a trifluoromethylphenyl group, and a thiazole carboxamide structure
Properties
Molecular Formula |
C19H14F3N3O3S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C19H14F3N3O3S/c20-19(21,22)12-2-1-3-13(7-12)24-18(26)17-14(9-29-25-17)23-8-11-4-5-15-16(6-11)28-10-27-15/h1-7,9,23H,8,10H2,(H,24,26) |
InChI Key |
LZMRNYDEIDTDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CSN=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-THIAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiazole Ring: This step often involves the reaction of a suitable thioamide with α-haloketones.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazole intermediates with the trifluoromethylphenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-THIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-THIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-THIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-THIAZOLE-3-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a trifluoromethylphenyl group, and a thiazole carboxamide structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
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